1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound featuring an indole moiety, a pyrrolidine ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The 5-methyl-1H-indole-3-yl moiety is then alkylated with an appropriate ethylating agent.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Coupling with the Sulfonamide Group: The final step involves coupling the pyrrolidine derivative with 4-(propylsulfamoyl)phenylamine under conditions that promote amide bond formation, such as using carbodiimide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-hydroxy-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, influencing pathways related to cell signaling, apoptosis, or inflammation. The sulfonamide group may enhance the compound’s ability to inhibit certain enzymes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-[2-(1H-indol-3-yl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide: Lacks the methyl and propylsulfamoyl groups.
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide: Lacks the propylsulfamoyl group.
Uniqueness
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide is unique due to the presence of both the indole and sulfonamide moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C25H30N4O4S |
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Molecular Weight |
482.6 g/mol |
IUPAC Name |
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H30N4O4S/c1-3-11-27-34(32,33)21-7-5-20(6-8-21)28-25(31)19-14-24(30)29(16-19)12-10-18-15-26-23-9-4-17(2)13-22(18)23/h4-9,13,15,19,26-27H,3,10-12,14,16H2,1-2H3,(H,28,31) |
InChI Key |
GANUEPKOUXVSBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)C |
Origin of Product |
United States |
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